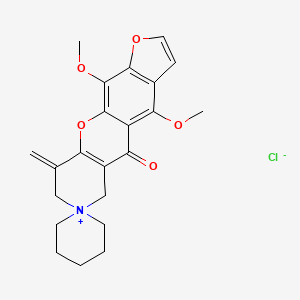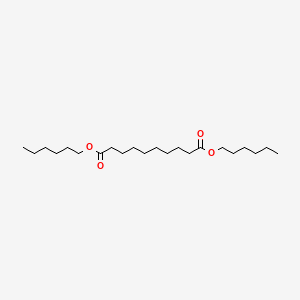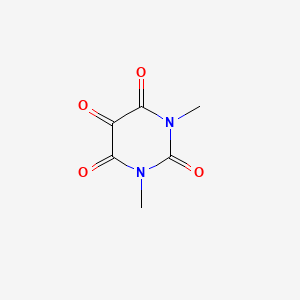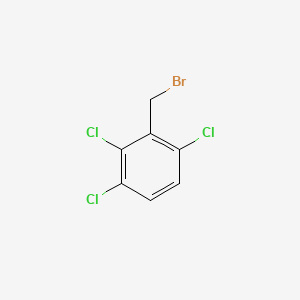
Lithium ionophore IV
概要
説明
Lithium ionophore IV is a chemical species known for its ability to selectively bind lithium ions. This compound is particularly significant in the field of ion-selective electrodes, where it is used to detect and measure lithium ions in various samples. Lithium ionophores are lipophilic, meaning they can combine with lipids and are fat-soluble, which enhances their ability to interact with cell membranes and other lipid-containing structures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium ionophore IV involves the formation of macrocyclic trinuclear complexes. These complexes are typically composed of methoxy-substituted arene ruthenium units bridged by 2,3-pyridinediolate. The reaction conditions often include the use of dichloromethane as a solvent and temperatures around 25°C. The synthesis process involves the careful control of reaction parameters to ensure the selective formation of the desired lithium ionophore .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The industrial methods also incorporate rigorous quality control measures to ensure the consistency and reliability of the produced ionophore .
化学反応の分析
Types of Reactions
Lithium ionophore IV primarily undergoes complexation reactions, where it forms stable complexes with lithium ions. These reactions are highly selective, allowing the ionophore to distinguish lithium ions from other similar ions such as sodium and potassium .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include lithium salts (e.g., lithium chloride or lithium picrate) and organic solvents like dichloromethane. The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the ionophore .
Major Products
The major products of the reactions involving this compound are the lithium-ion complexes. These complexes are highly stable and can be used in various analytical applications to detect and measure lithium ions in different samples .
科学的研究の応用
Lithium ionophore IV has a wide range of scientific research applications:
作用機序
The mechanism of action of lithium ionophore IV involves the selective binding of lithium ions through complexation. The ionophore has a high affinity for lithium ions, allowing it to form stable complexes even in the presence of other competing ions. This selectivity is achieved through the specific arrangement of donor atoms in the ionophore, which creates a binding site that is highly complementary to the size and charge of lithium ions .
類似化合物との比較
Similar Compounds
Lithium ionophore VIII: Another lithium-selective ionophore with similar applications in ion-selective electrodes.
Sodium ionophore X: A sodium-selective ionophore used for the detection of sodium ions.
Potassium ionophore III: A potassium-selective ionophore used for the detection of potassium ions.
Uniqueness
Lithium ionophore IV is unique in its high selectivity for lithium ions over other alkali metal ions. This selectivity makes it particularly valuable in applications where accurate detection and measurement of lithium ions are critical. The specific molecular structure of this compound, with its methoxy-substituted arene ruthenium units and 2,3-pyridinediolate bridges, contributes to its exceptional performance in lithium ion detection .
特性
IUPAC Name |
N,N-dicyclohexyl-2-[2-[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]-2-ethylhexoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N2O4/c1-3-5-26-37(4-2,29-42-27-35(40)38(31-18-10-6-11-19-31)32-20-12-7-13-21-32)30-43-28-36(41)39(33-22-14-8-15-23-33)34-24-16-9-17-25-34/h31-34H,3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCBDWXPBIVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(COCC(=O)N(C1CCCCC1)C2CCCCC2)COCC(=O)N(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339711 | |
| Record name | Lithium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108083-23-4 | |
| Record name | Lithium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108083-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















